Forchlorofenuron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

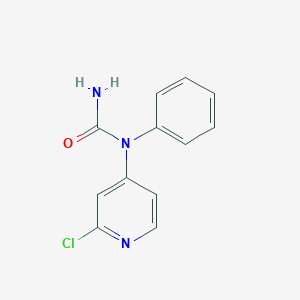

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-15-11)16(12(14)17)9-4-2-1-3-5-9/h1-8H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKWKLMCALCWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC(=NC=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579237 | |

| Record name | N-(2-Chloro-4-pyridinyl)-N-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113282-37-4 | |

| Record name | N-(2-Chloro-4-pyridinyl)-N-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biochemical Signaling Pathway of Forchlorfenuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, is a potent plant growth regulator widely utilized in agriculture to enhance fruit size and yield. Its mechanism of action, centered on the modulation of the endogenous cytokinin signaling pathway, offers a compelling case study in plant hormone biology and has implications for the development of novel agricultural chemicals. This technical guide provides a comprehensive overview of the forchlorfenuron signaling pathway, from receptor interaction to downstream transcriptional and proteomic changes. Detailed experimental protocols for key analytical techniques are provided, alongside quantitative data and visual representations of the signaling cascade and experimental workflows to support researchers in this field.

Introduction

Forchlorfenuron, chemically N-(2-chloro-4-pyridyl)-N'-phenylurea, is recognized for its strong cytokinin-like activity, often exceeding that of natural adenine-type cytokinins.[1] Its primary physiological effects include the promotion of cell division and expansion, leading to increased fruit size and overall yield in various crops.[2][3] This guide delineates the molecular mechanisms that underpin these effects, providing a technical resource for researchers investigating plant hormone signaling and those involved in the development of plant growth regulators.

The Forchlorfenuron Signaling Pathway

The signaling pathway of forchlorfenuron is intrinsically linked to the canonical cytokinin signal transduction cascade. It primarily involves two key mechanisms: direct interaction with cytokinin receptors and inhibition of cytokinin degradation enzymes.

Interaction with Cytokinin Receptors

Forchlorfenuron is recognized by the cytokinin perception system in plants. The primary receptors for cytokinins are transmembrane histidine kinases, such as the ARABIDOPSIS HISTIDINE KINASE (AHK) proteins (AHK2, AHK3, and AHK4/CRE1). While direct binding affinity data for forchlorfenuron is limited, competitive binding assays have demonstrated its interaction with these receptors. Notably, forchlorfenuron exhibits a relatively low binding affinity for the AHK3 receptor, with an inhibition constant (Ki) greater than 1000 nM.[1] This suggests that its potent physiological effects may not be solely attributable to high-affinity receptor binding.

Upon binding, it is hypothesized that forchlorfenuron, like natural cytokinins, induces a conformational change in the receptor, leading to autophosphorylation of a conserved histidine residue in its kinase domain. This phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

A significant aspect of forchlorfenuron's mode of action is its ability to inhibit cytokinin oxidase/dehydrogenase (CKX) enzymes.[4] CKX is the primary enzyme responsible for the irreversible degradation of cytokinins, thereby controlling their endogenous levels. By competitively inhibiting CKX, forchlorfenuron effectively increases the concentration and prolongs the activity of endogenous cytokinins within the plant tissues.[4] This elevation of natural cytokinin levels likely plays a synergistic role with the direct receptor activation, amplifying the downstream signaling response.

Downstream Signal Transduction

The signal initiated by forchlorfenuron binding to AHK receptors is transduced through a multi-step phosphorelay system. The phosphate group from the activated receptor is transferred to Histidine Phosphotransfer Proteins (AHPs). These AHPs then shuttle the phosphate group to the nucleus, where they phosphorylate the final component of the cascade: the Response Regulators (RRs).

There are two main types of RRs involved in cytokinin signaling:

-

Type-B Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, bind to specific promoter elements (cytokinin response elements) of target genes and activate their transcription.

-

Type-A Response Regulators (ARRs): These are also induced by cytokinin signaling and act as negative regulators of the pathway, forming a feedback loop to attenuate the signal.

The activation of Type-B ARRs by the forchlorfenuron-initiated signal cascade leads to the transcriptional reprogramming of the cell, ultimately resulting in the observed physiological effects, such as enhanced cell division and differentiation.

Quantitative Data on Forchlorfenuron's Effects

The application of forchlorfenuron induces significant changes in gene and protein expression. The following tables summarize quantitative data from transcriptomic and proteomic studies.

Table 1: Changes in Gene Expression in Kiwifruit (Actinidia deliciosa) Treated with Forchlorfenuron

Data extracted from a study on kiwifruit development. Fold changes represent the comparison between forchlorfenuron-treated and control fruits.

| Gene Category | Gene Name | Fold Change (CPPU vs. Control) | Putative Function |

| Cell Cycle | CYCU2 | 1.0 - 2.0 | Cyclin |

| CYCA1 | 1.0 - 2.0 | Cyclin | |

| CDKB1 | Increased | Cyclin-dependent kinase | |

| CDC2C | Increased | Cell division control protein | |

| Cytokinin Signaling | Cytokinin signal transduction genes | Upregulated | Signal transduction |

| Auxin Signaling | Auxin signal transduction genes | Downregulated | Signal transduction |

| Gibberellin Signaling | Gibberellin signal transduction genes | Downregulated | Signal transduction |

Table 2: Differentially Expressed Proteins in Wheat (Triticum aestivum) Seedlings Treated with Forchlorfenuron

Proteins identified through 2-DE and MALDI-TOF/TOF MS analysis of wheat seedlings treated with forchlorfenuron.

| Spot ID | Protein Name | Putative Function |

| S1 | tRNA delta (2)-isopentenylpyrophosphate transferase | Phytohormone synthesis |

| S2 | Probable peptide ABC transporter ATP-binding protein y4tS | Transport |

| S3 | Ribosomal RNA large subunit methyltransferase N | Protein synthesis |

| S4 | Microtubule-associated protein 6 | Cytoskeleton |

| S5 | Actin-66 (Fragment) | Cytoskeleton |

| S6 | Mitochondrial ATP synthase subunit alpha | Energy metabolism |

| S7 | S-adenosylmethionine synthase 1 | Plant stress response |

| S8 | Flavin-containing monooxygenase YUCCA4 | Phytohormone synthesis |

| S9 | GTPase obg | Protein synthesis |

| S10 | Ribosomal RNA small subunit methyltransferase G | Protein synthesis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of forchlorfenuron.

RNA-Seq Analysis of Forchlorfenuron-Treated Plant Tissue

This protocol outlines the steps for analyzing gene expression changes in response to forchlorfenuron treatment using RNA sequencing.

1. Plant Material and Treatment:

-

Grow plants under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Apply forchlorfenuron at the desired concentration (e.g., 10 µM) to the target tissue (e.g., developing fruits, leaves) at a specific developmental stage. Use a mock solution (e.g., containing the solvent for forchlorfenuron) for control plants.

-

Collect tissue samples at various time points after treatment (e.g., 0, 6, 12, 24 hours). Flash-freeze the samples in liquid nitrogen and store at -80°C.

2. RNA Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of > 7.0.

3. Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).

4. Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic or Cutadapt.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between forchlorfenuron-treated and control samples. Set a threshold for significance (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways.

iTRAQ/TMT Proteomic Analysis of Forchlorfenuron-Treated Plant Tissue

This protocol describes a quantitative proteomic approach using isobaric tags (iTRAQ or TMT) to identify and quantify protein expression changes following forchlorfenuron treatment.

1. Protein Extraction and Quantification:

-

Grind frozen plant tissue in liquid nitrogen and resuspend in an appropriate extraction buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).

-

Sonicate or homogenize the sample to lyse the cells and release proteins.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

-

Quantify the protein concentration using a standard method such as the Bradford or BCA assay.

2. Protein Digestion:

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

3. Isobaric Labeling (iTRAQ or TMT):

-

Label the peptide digests from each sample with a different isobaric tag (e.g., iTRAQ 4-plex or 8-plex, TMT 10-plex or 16-plex) according to the manufacturer's protocol.

-

Quench the labeling reaction and combine the labeled samples into a single mixture.

4. Peptide Fractionation:

-

Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Fractionate the peptides using high-pH reversed-phase liquid chromatography (HPRP-LC) to reduce sample complexity.

5. LC-MS/MS Analysis:

-

Analyze each peptide fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap Fusion or Q-Exactive).

-

The mass spectrometer will perform a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.

-

During MS/MS, the isobaric tags will fragment to produce reporter ions of different masses, the intensities of which are used for quantification.

6. Data Analysis:

-

Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to process the raw MS data.

-

Peptide and Protein Identification: Search the MS/MS spectra against a relevant protein database (e.g., from a sequenced genome or a comprehensive plant protein database).

-

Quantification: Extract the reporter ion intensities for each identified peptide and calculate the relative abundance of each protein across the different samples.

-

Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between forchlorfenuron-treated and control samples.

-

Bioinformatic Analysis: Conduct GO and KEGG pathway analysis on the differentially expressed proteins to understand their biological functions and the pathways they are involved in.

Conclusion

The biochemical pathway of forchlorfenuron signaling is a multifaceted process that leverages and modulates the plant's endogenous cytokinin response system. By interacting with cytokinin receptors and, perhaps more significantly, by inhibiting the degradation of natural cytokinins, forchlorfenuron potently stimulates cell division and expansion. The transcriptomic and proteomic data presented in this guide provide a quantitative foundation for understanding the downstream molecular events. The detailed experimental protocols offer a practical framework for researchers to further investigate the nuanced effects of this and other plant growth regulators. A deeper understanding of these signaling pathways will continue to drive innovation in crop improvement and sustainable agriculture.

References

Forchlorfenuron: A Technical Guide to its Discovery, Synthesis, and Action as a Synthetic Cytokinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, stands as a potent plant growth regulator with significant applications in agriculture and horticulture. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological activity of forchlorfenuron. It details the experimental protocols for its synthesis and bioassays for cytokinin activity. Furthermore, this guide elucidates the molecular mechanism of action through the cytokinin signaling pathway and presents quantitative data on its effects on various crops. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the fundamental and applied aspects of this synthetic cytokinin.

Discovery and Development

Forchlorfenuron, chemically known as N-(2-chloro-4-pyridyl)-N'-phenylurea, was first synthesized and its plant growth-regulating properties were identified by scientists in Japan.[1] It emerged from research aimed at discovering synthetic compounds with high cytokinin activity.[1] Subsequent studies confirmed its potent ability to promote cell division and expansion, leading to its commercial development as a plant growth regulator for improving fruit size and yield in various crops.[2][3]

Chemical Synthesis

The commercial production of forchlorfenuron is typically achieved through a multi-step synthesis process.[4] The primary reaction involves the condensation of 2-chloro-4-aminopyridine with phenyl isocyanate.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea

Materials:

-

2-chloro-4-aminopyridine

-

Phenyl isocyanate

-

Dry acetone

-

Silica gel for column chromatography

-

Chloroform

-

Acetone-ether mixture for recrystallization

Procedure:

-

Dissolve 257 mg (2 mmol) of 2-chloro-4-aminopyridine in 10 ml of dry acetone.

-

To this solution, add 238 mg (2 mmol) of phenyl isocyanate.

-

Stir the mixture at room temperature for 8 hours.

-

Evaporate the solvent under reduced pressure.

-

Chromatograph the residue over an alumina column, eluting with chloroform.

-

Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from an acetone-ether mixture to obtain N-(2-chloro-4-pyridyl)-N'-phenylurea.

Expected Yield: Approximately 364 mg (73.5% yield) with a melting point of 173°-174° C.

Synthesis Workflow

Biological Activity and Mechanism of Action

Forchlorfenuron exhibits potent cytokinin-like activity, primarily by promoting cell division and expansion in plant tissues.[2][3] Its mode of action is synergistic with natural auxins to stimulate growth.[5][6]

Cytokinin Signaling Pathway

Forchlorfenuron, like other cytokinins, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[7][8] This binding initiates a phosphorelay signaling cascade. The signal is transduced through histidine phosphotransfer proteins (AHPs) to Arabidopsis Response Regulators (ARRs) in the nucleus.[9][10] Type-B ARRs, upon activation, function as transcription factors that regulate the expression of cytokinin-responsive genes, including those involved in cell cycle progression and cell division.[10][11]

References

- 1. CN103265380A - Forchlorfenuron soluble granules and preparation method thereof - Google Patents [patents.google.com]

- 2. How Forchlorfenuron Can be Used to Rapidly Grow Fruit [powergrown.com]

- 3. peptechbio.com [peptechbio.com]

- 4. CN103265380B - Forchlorfenuron soluble granules and preparation method thereof - Google Patents [patents.google.com]

- 5. Forchlorfenuron | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cytokinin Signaling [kieber.weebly.com]

- 11. Transcriptomics reveals the molecular mechanism underlying kiwifruit expansion following forchlorfenuron (CPPU) treatment [maxapress.com]

Forchlorfenuron: A Deep Dive into its Molecular Structure and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea derivative, is a potent plant growth regulator with significant cytokinin-like activity. Widely utilized in agriculture to enhance fruit size and yield, its molecular interactions and mechanisms of action are also of considerable interest to researchers in cell biology and drug development. This technical guide provides an in-depth exploration of the molecular structure of forchlorfenuron and its diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Molecular Structure and Physicochemical Properties

Forchlorfenuron, with the chemical name N-(2-chloro-4-pyridinyl)-N'-phenylurea, possesses a distinct molecular architecture that underpins its biological function.

Table 1: Physicochemical Properties of Forchlorfenuron

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀ClN₃O | [1] |

| Molar Mass | 247.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 165-170 °C | [1] |

| Solubility in Water | 39 mg/L (pH 6.4, 21 °C) | [1] |

| Solubility in Organic Solvents | Methanol: 119 g/L, Ethanol: 149 g/L, Acetone: 127 g/L | [1] |

Mechanism of Action and Biological Activities

Forchlorfenuron exhibits a multifaceted mechanism of action, primarily centered around its potent cytokinin-like effects, which stimulate cell division and differentiation.[2]

Cytokinin-like Activity and Synergism with Auxins

Forchlorfenuron's primary mode of action is its strong cytokinin activity, which is significantly higher than that of adenine-type cytokinins.[3] It promotes cell division, rather than cell enlargement, leading to increased fruit size and yield in various crops.[4] This activity is, in part, attributed to its ability to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins.[5][6] This inhibition leads to an increase in endogenous cytokinin levels.

Furthermore, forchlorfenuron acts synergistically with natural auxins to promote plant cell division and lateral growth.[6] This synergistic relationship is crucial for its effectiveness in agricultural applications.

Regulation of Gene Expression

The stimulatory effect of forchlorfenuron on cell division is mediated through the upregulation of key cell cycle genes. In kiwifruit, forchlorfenuron treatment has been shown to upregulate the expression of cyclin genes such as CYCU2 and CYCA1, as well as cyclin-dependent kinase genes like CDKB1 and CDC2C.[7] Similarly, in cucumber, forchlorfenuron application leads to the upregulation of cytokinin-responsive genes (CsRRs), inducing parthenocarpic fruit formation.[8][9]

Disruption of Septin Organization and Inhibition of the HIF-1 Pathway

Beyond its role in plant physiology, forchlorfenuron has been identified as a potent disruptor of the septin cytoskeleton in eukaryotic cells.[10] Septins are a family of GTP-binding proteins that form filamentous structures involved in various cellular processes, including cytokinesis and membrane dynamics.[10] Forchlorfenuron has been shown to alter septin assembly and organization.[11]

This disruption of septin filaments has downstream consequences on other cellular pathways. Notably, forchlorfenuron has been demonstrated to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway.[10] It induces the degradation of the HIF-1α subunit in a dose- and time-dependent manner, mediated in part by the proteasome.[10] This inhibitory effect on a key regulator of cellular responses to hypoxia has sparked interest in forchlorfenuron and its analogs as potential anti-cancer agents.[12][13]

Quantitative Data

The biological effects of forchlorfenuron are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 2: Efficacy of Forchlorfenuron on Fruit Development

| Crop | Application Concentration | Effect | Reference |

| Kiwifruit (cv. Hayward) | 5 ppm (dip application at petal fall) | Significantly higher average fruit yield (54.20 kg/vine vs. 22.18 kg/vine in control) and fruit weight (121.99 g vs. 47.52 g in control). | [14] |

| Grapes (Thompson Seedless) | 5, 10, or 15 mg/L | Increased berry weight by approximately 40% over control. | [15] |

| Cucumber | Not specified | Induced parthenocarpic fruit formation. | [8] |

Table 3: Cytotoxicity of Forchlorfenuron

| Cell Line | Assay | IC₅₀ Value | Reference |

| Chinese Hamster Ovary (CHO) | Sulforhodamine B (SRB) assay | 12.12 ± 2.14 µM | [16] |

| Malignant Mesothelioma (MSTO-211H) | Proliferation assay | ~22 µM | [3][8] |

| Malignant Mesothelioma (ZL55) | Proliferation assay | 19 µM | [3] |

| Malignant Mesothelioma (JL-1) | Proliferation assay | 56 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Cytokinin Levels in Plant Tissue

Objective: To extract, purify, and quantify endogenous cytokinin levels in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Extraction:

-

Weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add an acidic methanol-based extraction solvent (e.g., methanol:water:formic acid, 15:4:1 v/v/v).

-

Incorporate deuterated internal standards (e.g., [²H₅]tZ) for accurate quantification.

-

Homogenize the sample and incubate at -20°C.

-

Centrifuge to pellet the debris and collect the supernatant. A second extraction of the pellet can be performed to maximize yield.[7][15]

-

-

Purification:

-

Combine the supernatants and dilute with water to reduce the methanol concentration.

-

Use a mixed-mode cation exchange solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) for purification.

-

Condition the cartridge with methanol and then water.

-

Load the diluted sample onto the cartridge.

-

Wash the cartridge with 1% acetic acid followed by methanol.

-

Elute the cytokinins with a solution of 0.35 M ammonia in 70% methanol.[15]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile).

-

Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer.

-

Separate the cytokinins using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing an acidifier (e.g., formic acid).

-

Detect and quantify the different cytokinin species using the mass spectrometer in positive ion mode.[7][15]

-

Western Blot for HIF-1α Stabilization

Objective: To detect the stabilization of HIF-1α protein in cultured cells after treatment with forchlorfenuron.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with forchlorfenuron at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (10-40 µg) per lane on an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Immunofluorescence Staining of Septin Filaments

Objective: To visualize the organization of septin filaments in cultured cells following forchlorfenuron treatment.

Protocol:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat cells with forchlorfenuron at the desired concentration and for the appropriate duration.

-

Fixation:

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 5% normal serum or 1% BSA in PBS) for 30 minutes.[5]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a septin protein (e.g., SEPT2, SEPT7, or SEPT9) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13]

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Microscopy: Visualize the septin filaments using a fluorescence microscope.[10][13]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to forchlorfenuron's activity.

Caption: Forchlorfenuron's Cytokinin Signaling Pathway.

References

- 1. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. The phytohormone forchlorfenuron decreases viability and proliferation of malignant mesothelioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. The phytohormone forchlorfenuron decreases viability and proliferation of malignant mesothelioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Immunofluorescent staining of septins in primary cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

- 14. Measurement of plant cyclin-dependent kinase activity using immunoprecipitation-coupled and affinity purification-based kinase assays and the baculovirus expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. scbt.com [scbt.com]

Forchlorfenuron's Effect on Plant Hormone Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, is a potent plant growth regulator widely utilized in agriculture to enhance fruit size and yield.[1][2] Its primary mechanism of action involves mimicking endogenous cytokinins, thereby stimulating cell division and differentiation.[2][3] However, the application of forchlorfenuron extends beyond simple cytokinin agonism, significantly impacting the homeostasis of other key plant hormones, including auxins, gibberellins (GAs), and abscisic acid (ABA). This guide provides a comprehensive technical overview of the multifaceted effects of forchlorfenuron on plant hormone signaling and metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support advanced research and development.

Core Mechanism of Action: Cytokinin Pathway Modulation

Forchlorfenuron exerts its primary effect by activating the cytokinin signaling pathway. As a synthetic cytokinin, it is perceived by cytokinin receptors, initiating a phosphorelay cascade that ultimately leads to the activation of cytokinin response genes.[2] A key aspect of forchlorfenuron's potency is its ability to inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation.[4][5] This inhibition leads to an accumulation of endogenous cytokinins, thereby amplifying and prolonging the cytokinin signal.

Impact on Cytokinin-Related Gene Expression

Studies have demonstrated that forchlorfenuron treatment leads to the upregulation of key genes involved in the cytokinin signaling pathway. For instance, in kiwifruit, the expression of the cytokinin receptor gene AHK4 and the response regulator gene ARR9 were increased following forchlorfenuron application. Similarly, in cucumber, forchlorfenuron treatment upregulated cytokinin-responsive genes, which is crucial for inducing parthenocarpic fruit formation.[6]

Crosstalk with Other Phytohormone Pathways

The influence of forchlorfenuron is not confined to the cytokinin pathway. Its application triggers a complex network of interactions with other hormone signaling cascades, leading to a significant reprogramming of the plant's hormonal balance.

Interaction with Auxin

The interplay between cytokinins and auxins is a cornerstone of plant development, and forchlorfenuron significantly influences this balance. Generally, forchlorfenuron treatment has been observed to decrease endogenous auxin levels and downregulate the expression of auxin signaling genes. For example, in kiwifruit, the expression of the auxin receptor gene TIR1 and the auxin-responsive gene IAA26 were inhibited by forchlorfenuron treatment. This antagonistic relationship is critical in modulating the cell division to cell expansion ratio during fruit development.

Effects on Gibberellin (GA) Signaling

Forchlorfenuron also impacts the gibberellin signaling pathway, often in an antagonistic manner. Research in kiwifruit has shown that forchlorfenuron treatment leads to a decrease in gibberellin content and the downregulation of gibberellin signaling genes.[7] This can have significant implications for processes such as cell elongation and fruit maturation.

Influence on Abscisic Acid (ABA) Homeostasis

The interaction between forchlorfenuron and abscisic acid is more complex and can be synergistic or antagonistic depending on the plant species and developmental context. In some instances, forchlorfenuron application has been shown to increase the expression of ABA signaling genes, such as PYL4-like in kiwifruit. This suggests a potential role for forchlorfenuron in modulating stress responses and senescence, processes in which ABA is a key regulator.

Quantitative Data on Hormonal Changes

The application of forchlorfenuron leads to measurable changes in the endogenous levels of various phytohormones and the expression of hormone-related genes. The following tables summarize quantitative data from various studies.

| Plant Species | Tissue | Treatment | Hormone Analyzed | Change in Endogenous Level | Reference |

| Kiwifruit | Fruit | Forchlorfenuron | Cytokinin | Increased | [7] |

| Kiwifruit | Fruit | Forchlorfenuron | Auxin | Decreased | [7] |

| Kiwifruit | Fruit | Forchlorfenuron | Gibberellin | Decreased | [7] |

| Cucumber | Ovary | Forchlorfenuron | Cytokinin | Increased | [6] |

Table 1: Effect of Forchlorfenuron on Endogenous Hormone Levels

| Plant Species | Tissue | Gene | Treatment | Change in Gene Expression | Reference |

| Kiwifruit | Fruit | AHK4 (Cytokinin Receptor) | Forchlorfenuron | Upregulated | |

| Kiwifruit | Fruit | ARR9 (Cytokinin Response Regulator) | Forchlorfenuron | Upregulated | |

| Kiwifruit | Fruit | TIR1 (Auxin Receptor) | Forchlorfenuron | Downregulated | |

| Kiwifruit | Fruit | IAA26 (Auxin-Responsive Gene) | Forchlorfenuron | Downregulated | |

| Kiwifruit | Fruit | PYL4-like (ABA Receptor) | Forchlorfenuron | Upregulated | |

| Cucumber | Fruit | Cytokinin-Responsive Genes | Forchlorfenuron | Upregulated | [6] |

Table 2: Effect of Forchlorfenuron on Hormone-Related Gene Expression

Experimental Protocols

Forchlorfenuron Treatment Protocol (General)

This protocol provides a general guideline for the application of forchlorfenuron in experimental settings. Specific concentrations and application times will need to be optimized based on the plant species and research question.

-

Preparation of Forchlorfenuron Solution: Dissolve forchlorfenuron powder in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) before diluting with distilled water to the desired final concentration (typically in the range of 5-20 mg/L). A surfactant may be added to improve application efficiency.

-

Application: The solution can be applied via various methods, including spraying directly onto the target tissue (e.g., flowers, young fruit) or dipping the tissue into the solution for a defined period.

-

Control Group: A control group should be treated with a solution containing the solvent and surfactant (if used) but without forchlorfenuron.

-

Sampling: Tissues should be harvested at specific time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Phytohormone Extraction for HPLC-MS/MS Analysis

This protocol outlines the extraction of multiple phytohormones from plant tissues for quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Homogenization: Grind frozen plant tissue (100-200 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of a pre-chilled extraction solvent (e.g., 2-propanol:H2O:concentrated HCl at a 2:1:0.002 v/v/v ratio).[1] Add internal standards for each hormone class to be quantified.

-

Incubation and Centrifugation: Incubate the mixture on a shaker at 4°C for 30 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Phase Separation: Transfer the supernatant to a new tube. Add 1 mL of dichloromethane and shake for 30 minutes at 4°C. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

-

Collection and Drying: Carefully collect the lower organic phase and transfer it to a new tube. Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Re-dissolve the dried extract in a small, precise volume of the initial mobile phase for HPLC-MS/MS analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression of hormone-related genes in response to forchlorfenuron treatment.

-

RNA Extraction: Extract total RNA from frozen, powdered plant tissue using a commercial kit or a standard Trizol-based method.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target genes and a stable reference gene. Validate primer efficiency through a standard curve analysis.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the validated primers.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the forchlorfenuron-treated and control samples, normalized to the reference gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Forchlorfenuron's primary mechanism of action on the cytokinin signaling pathway.

References

- 1. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]

- 2. nbinno.com [nbinno.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

The Journey of Forchlorfenuron in Plants: An In-depth Technical Guide to Uptake and Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forchlorfenuron (CPPU), a synthetic phenylurea cytokinin, is a potent plant growth regulator widely utilized in agriculture to enhance the size and yield of various fruits, including kiwifruit, grapes, and melons.[1][2] Its efficacy is intrinsically linked to its absorption by the plant (uptake) and its subsequent movement within the plant's vascular systems (translocation) to its sites of action. Understanding the dynamics of these processes is critical for optimizing its application, ensuring food safety, and exploring its broader physiological effects. This technical guide provides a comprehensive overview of the uptake and translocation of forchlorfenuron in plants, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Uptake and Distribution of Forchlorfenuron in Plant Tissues

Forchlorfenuron is primarily applied directly to the developing fruit or flowers via spraying or dipping.[3][4] Upon application, it is absorbed by the plant tissues. The distribution of forchlorfenuron is not uniform, with the highest concentrations typically found in the outer layers of the fruit.

Quantitative Analysis of Forchlorfenuron Residues

The following tables summarize quantitative data from various studies on the distribution and dissipation of forchlorfenuron in different fruits.

Table 1: Distribution and Dissipation of Forchlorfenuron in Litchi (cv. Feizixiao) Fruit Following Foliar Spray [1]

| Time After Application | Pericarp (Peel) Concentration (µg/kg) | Aril (Flesh) Concentration (µg/kg) |

| 2 hours | 1096.7 | 9.93 |

| 2 weeks | 110.3 | 6.90 |

| 4 weeks | 49.0 | 5.25 |

Table 2: Dissipation and Half-life of Forchlorfenuron in Citrus Fruits [5]

| Plant Part | Half-life (days) | Final Residue in Pulp (µg/kg) |

| Whole Fruit | 15.8 - 23.0 | ≤ 2.0 |

Table 3: Persistence of Forchlorfenuron in Grape Berries Following Foliar Application

| Application Concentration (mg/L) | Persistence (days) | Half-life (days) |

| 20 | 15 - 20 | 3.4 - 4.5 |

Translocation of Forchlorfenuron in Plants

Once absorbed, forchlorfenuron can be translocated to other parts of the plant, although its mobility appears to be limited. As a synthetic cytokinin, its movement is expected to occur via both the xylem and phloem, the two major transport systems in plants.[6] However, studies on litchi suggest a constant diffusion from the pericarp to the aril, indicating some degree of localized movement.[1]

Metabolism of Forchlorfenuron in Plants

Within the plant, forchlorfenuron undergoes metabolic transformation. The primary metabolite identified in several studies is 4-hydroxyphenyl-forchlorfenuron.[7] In kiwifruit, a more extensive metabolic pathway has been elucidated, involving hydroxylation, glycosylation, methylation, cleavage, oxidation, and reduction, leading to the formation of at least 17 transformation products.[8] This metabolic activity is a key factor in the dissipation of forchlorfenuron residues over time.

Experimental Protocols

Protocol for Studying Forchlorfenuron Uptake and Translocation in a Model Plant System (Adapted from Hydroponic Pesticide Uptake Studies)[9]

This protocol provides a framework for quantifying the uptake and translocation of forchlorfenuron in a controlled environment.

1. Plant Material and Growth Conditions:

- Select a model plant species (e.g., maize, as used in the adapted study).

- Germinate seeds and grow seedlings in a hydroponic solution under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).

2. Forchlorfenuron Application:

- Prepare a stock solution of forchlorfenuron in a suitable solvent (e.g., methanol).

- Introduce forchlorfenuron into the hydroponic nutrient solution to achieve the desired final concentration.

3. Sample Collection:

- At predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), harvest whole plants.

- Separate the plants into roots, stems, and leaves.

- Record the fresh weight of each tissue type.

4. Sample Preparation and Extraction (QuEChERS Method):

- Homogenize the plant tissue samples.

- Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.

- Add acetonitrile and internal standards.

- Shake vigorously for 1 minute.

- Add magnesium sulfate and sodium acetate, and shake again.

- Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

- Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

- Perform dispersive solid-phase extraction (dSPE) by adding a sorbent mixture (e.g., PSA, C18) to the supernatant.

- Vortex and centrifuge again.

- Filter the final extract through a 0.22 µm filter into an autosampler vial.

5. Analytical Quantification (HPLC-MS/MS):

- Analyze the extracts using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

- Chromatographic Conditions (Example):

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive electrospray ionization (ESI+).

- Monitor the precursor and product ions for forchlorfenuron and its metabolites using Multiple Reaction Monitoring (MRM).

6. Data Analysis:

- Construct a calibration curve using standards of known concentrations.

- Quantify the concentration of forchlorfenuron and its metabolites in each tissue type at each time point.

- Calculate uptake and translocation factors.

Experimental Workflow Diagram

Signaling Pathways

Forchlorfenuron, as a synthetic cytokinin, exerts its effects by influencing the plant's natural cytokinin signaling pathways. The canonical cytokinin signaling pathway is a multi-step phosphorelay system, primarily studied in the model plant Arabidopsis thaliana.[3][8][9][10][11][12][13][14]

Cytokinin Signaling Pathway Diagram

Conclusion

The uptake and translocation of forchlorfenuron are complex processes influenced by the plant species, the method of application, and environmental factors. While it is readily absorbed by plant tissues, its long-distance translocation appears to be limited. The compound undergoes significant metabolism within the plant, leading to a variety of transformation products. Forchlorfenuron elicits its physiological effects by interacting with the endogenous cytokinin signaling pathway, ultimately leading to the promotion of cell division and fruit growth. The methodologies outlined in this guide provide a robust framework for further research into the intricate journey of forchlorfenuron within the plant system. A deeper understanding of these processes will continue to inform its effective and safe use in agriculture and may unveil new applications in plant science and beyond.

References

- 1. Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Dissipation and residue of forchlorfenuron in citrus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques for studying the uptake and translocation of pesticides in plants. [repository.rothamsted.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cytokinin Signaling [kieber.weebly.com]

- 9. dbt.univr.it [dbt.univr.it]

- 10. Two-component circuitry in Arabidopsis cytokinin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Forchlorfenuron (CPPU): A Technical Guide on its Role in Modulating Fruit Senescence

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Forchlorfenuron, also known as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea), is a synthetic plant growth regulator belonging to the phenylurea class of cytokinins.[1][2] Its primary agricultural application is to enhance fruit size and yield by promoting cell division and expansion.[3][4][5][6] The process of fruit senescence involves a complex series of physiological and biochemical changes, including softening, color changes, and alterations in sugar and acid content, ultimately leading to deterioration.[7] Forchlorfenuron's cytokinin-like activity allows it to interact with and modulate the intricate hormonal and genetic networks that govern these senescence processes.[8]

This technical guide provides an in-depth analysis of the mechanisms through which forchlorfenuron influences fruit senescence. It consolidates quantitative data from various studies, details common experimental protocols, and visualizes the key molecular pathways involved. The evidence suggests that the effect of forchlorfenuron is not universally senescence-delaying; its impact is highly dependent on the fruit species, concentration, and timing of application. While it can delay ripening and softening in some fruits like mangoes, it has been observed to accelerate these processes in others, such as kiwifruit.[1][9]

Core Mechanism of Action

Forchlorfenuron's primary mode of action is mimicking natural cytokinins, which are central to regulating cell division (cytokinesis).[2] By stimulating cell division and expansion, particularly in the early stages of fruit development, CPPU leads to a significant increase in fruit size and weight.[4][6] However, its role in senescence is more complex, involving intricate crosstalk with other key phytohormone signaling pathways.

Hormonal Crosstalk

Research in kiwifruit has shown that CPPU application leads to a significant shift in the fruit's hormonal balance. It enhances the biosynthesis and signaling of gibberellins and cytokinins while simultaneously repressing auxin and abscisic acid (ABA) pathways.[10][11][12] ABA is a well-known promoter of senescence, so its repression is a key mechanism for delaying this process.[13]

Inhibition of Ethylene Biosynthesis

Ethylene is a primary hormone that triggers and accelerates ripening and senescence in many fruits.[14] Forchlorfenuron has been shown to delay senescence in mangoes by directly inhibiting ethylene production.[9] It achieves this by suppressing the activity of two key enzymes in the ethylene biosynthesis pathway:

-

ACC synthase (ACS): Catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).

-

ACC oxidase (ACO): Catalyzes the final step, the oxidation of ACC to ethylene.[9][14]

By downregulating the activity of these enzymes, CPPU effectively reduces the ethylene output, thereby slowing down the downstream senescence processes like fruit softening and color change.[9]

Regulation of Gene Expression

At a molecular level, forchlorfenuron treatment alters the expression of numerous genes. In kiwifruit, transcriptomic analysis revealed that CPPU upregulates genes related to the cell cycle and division, such as cyclins (CYCA1, CYCU2), which is consistent with its effect on fruit size.[4] In cucumber, cytokinin-responsive genes were found to be upregulated following forchlorfenuron treatment, inducing parthenocarpic fruit formation.[3] Conversely, it can downregulate genes associated with senescence, such as those involved in chlorophyll degradation and cell wall breakdown.[6]

Quantitative Data on Forchlorfenuron's Effects

The impact of forchlorfenuron on postharvest fruit quality varies significantly. The following tables summarize quantitative findings from studies on mango and kiwifruit, illustrating these contrasting effects.

Table 1: Effects of Forchlorfenuron on Postharvest 'Guifei' Mango Quality

Treatment: Soaking in 10 mg/L CPPU for 10 min, stored at 25°C for 8 days.

| Parameter | Control (Day 8) | CPPU Treated (Day 8) | Effect of CPPU | Source |

| Firmness | Lower | Higher | Delayed softening | [9] |

| Soluble Solids Content (SSC) | Higher | Lower | Delayed increase | [9] |

| Titratable Acids (TAC) | Lower | Higher | Delayed decrease | [9] |

| Respiration Rate | Higher | Lower | Strongly inhibited | [9] |

| Ethylene Production | Higher | Lower | Suppressed via ACS/ACO inhibition | [9] |

| Cell Wall Degrading Enzymes (PG, PME, β-Gal) | Higher Activity | Markedly Inhibited Activity | Delayed cell wall degradation | [9] |

Table 2: Effects of Forchlorfenuron on Postharvest Kiwifruit Quality

Note: Effects on kiwifruit often show accelerated ripening, which can be undesirable for shelf-life extension.

| Parameter | Control | CPPU Treated | Concentration | Effect of CPPU | Source |

| Edible Window (at room temp) | 7 days | 5 days | Not specified | Accelerated senescence | [1] |

| Peak Respiration Rate (mg·kg⁻¹·h⁻¹) | 34.36 | 46.14 | Not specified | Increased respiration | [1] |

| Firmness | Higher | Lower | Not specified | Accelerated softening | [1] |

| Weight Loss Rate (%) | 0.96 (max) | 1.45 (max) | Not specified | Increased water loss | [1] |

| Soluble Solids Content (SSC) | Lower | Higher | Not specified | Accelerated sugar conversion | [1] |

| Post-harvest Firmness (5 months storage) | N/A | N/A | 2.3-4.6 ppm | Limited effect on maintaining firmness | [10][11][15] |

Experimental Protocols

This section outlines a generalized protocol for investigating the effects of forchlorfenuron on fruit senescence, based on methodologies cited in the literature.[9][11]

Materials and Reagents

-

Plant Material: Freshly harvested, uniform fruits (e.g., mango, kiwifruit) free from physical defects.

-

Forchlorfenuron (CPPU): Analytical grade crystalline powder.

-

Solvent: Ethanol or another suitable solvent to prepare a stock solution.

-

Surfactant: Tween-20 or similar, to ensure even application.

-

Distilled Water: For dilutions.

-

Equipment: Analytical balance, volumetric flasks, beakers, magnetic stirrer, pH meter, spray bottles or dipping containers.

Treatment Application Protocol

-

Stock Solution Preparation: Accurately weigh CPPU powder and dissolve it in a small amount of solvent to create a concentrated stock solution (e.g., 1000 mg/L).

-

Working Solution Preparation: Dilute the stock solution with distilled water to achieve the desired final concentration (e.g., 10 mg/L). Add a surfactant (e.g., 0.05% v/v) to the final solution and mix thoroughly. A control solution should be prepared with only the solvent and surfactant in water.

-

Fruit Application:

-

Drying and Storage: Allow the treated fruits to air-dry completely at room temperature. Subsequently, store the fruits under controlled environmental conditions (e.g., 25°C, 85-90% relative humidity) for the duration of the experiment (e.g., 8-15 days).

Senescence Parameter Analysis

-

Physiological Measurements:

-

Firmness: Use a fruit texture analyzer or penetrometer with a standard probe to measure the force required to penetrate the fruit flesh at two equidistant points on the equator.[11]

-

Weight Loss: Measure the weight of individual fruits at the start of the experiment and at regular intervals. Calculate the percentage of weight loss.

-

Color: Use a chromameter to measure the color change of the fruit peel/pulp (L, a, b* values).

-

-

Biochemical Analysis:

-

Soluble Solids Content (SSC): Homogenize fruit pulp, centrifuge, and measure the SSC of the supernatant using a digital refractometer (°Brix).[11]

-

Titratable Acidity (TA): Titrate the fruit juice with a standardized NaOH solution to a specific pH endpoint (e.g., 8.2) and express the result as the percentage of the dominant acid (e.g., citric acid).

-

Ethylene Production: Seal individual fruits in airtight containers for a fixed period. Withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

-

Enzyme Activity Assays:

-

Prepare crude enzyme extracts from fruit tissue.

-

Measure the activity of cell wall degrading enzymes (Polygalacturonase - PG, Pectin Methylesterase - PME) and antioxidant enzymes using spectrophotometric methods.

-

Conclusion

Forchlorfenuron is a potent plant growth regulator with a complex and often contradictory role in fruit senescence. Its primary mechanism involves cytokinin-like activity, which promotes cell division and interacts with other hormonal pathways, notably by repressing senescence-promoters like ABA and ethylene. In climacteric fruits such as mango, postharvest application of CPPU can effectively delay ripening by inhibiting ethylene biosynthesis and the activity of cell wall degrading enzymes, thereby extending shelf life.

However, in other fruits like kiwifruit, pre-harvest application, while increasing size, can lead to accelerated postharvest softening and ripening. This highlights the critical importance of species-specific research, as well as optimizing concentration and application timing (pre- vs. post-harvest) to achieve the desired outcome. For researchers and professionals in this field, understanding these nuances is essential for leveraging forchlorfenuron's capabilities, whether for increasing yield or for modulating the complex process of fruit senescence. Future research should focus on multi-omics approaches to fully elucidate the gene regulatory networks that CPPU modulates in different fruit species.

References

- 1. maxapress.com [maxapress.com]

- 2. Forchlorfenuron | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptomics reveals the molecular mechanism underlying kiwifruit expansion following forchlorfenuron (CPPU) treatment [maxapress.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. nbinno.com [nbinno.com]

- 9. Physiological Mechanisms by Which Forchlorfenuron Soaking Treatment Delays Postharvest Ripening and Softening of Mango Fruit [spkx.net.cn]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. Regulation of fleshy fruit ripening: from transcription factors to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How Forchlorfenuron Can be Used to Rapidly Grow Fruit [powergrown.com]

Forchlorfenuron's Molecular Blueprint: An In-depth Guide to Induced Gene Expression Changes

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of a synthetic plant growth regulator like forchlorfenuron (CPPU) is critical for its effective and safe application. This technical guide provides a comprehensive overview of the gene expression changes induced by forchlorfenuron treatment, drawing on key transcriptomic studies. It details the affected signaling pathways, presents quantitative data in a structured format, and outlines the experimental protocols utilized in this research.

Forchlorfenuron, a phenylurea-type cytokinin, is widely used in agriculture to enhance fruit set, size, and overall yield in various crops, including kiwifruit, grapes, and cucumbers.[1][2][3] Its primary mode of action involves promoting cell division and expansion.[3][4] However, the precise molecular mechanisms orchestrating these physiological changes are complex and involve the significant reprogramming of the plant's transcriptome.

Core Signaling Pathways Modulated by Forchlorfenuron

Transcriptomic analyses, primarily through RNA sequencing (RNA-seq), have revealed that forchlorfenuron treatment significantly alters gene expression in several key signaling pathways. The most prominently affected are those related to plant hormones, cell cycle regulation, and sugar metabolism.

Hormonal Signaling: Forchlorfenuron, being a synthetic cytokinin, directly impacts the cytokinin signaling pathway. Studies in kiwifruit have shown an increase in the expression of cytokinin signal transduction genes.[1][5] Concurrently, forchlorfenuron treatment often leads to the downregulation of genes involved in the synthesis and signal transduction of auxin and gibberellins.[1][5] This hormonal crosstalk is crucial in regulating the balance between cell division and cell elongation during fruit development.

dot

Caption: Hormonal signaling pathways affected by forchlorfenuron.

Cell Cycle Regulation: Consistent with its role in promoting cell division, forchlorfenuron treatment upregulates the expression of key cell cycle-related genes.[1][5] In kiwifruit, numerous cyclin genes, such as CYCU2 and CYCA1, and cyclin-dependent kinase genes like CDKB1 and CDC2C, show increased transcript levels following treatment.[1] This stimulation of the cell division machinery contributes directly to the observed increase in fruit size.

Sugar Metabolism: Forchlorfenuron application has been shown to accelerate sugar metabolism.[1][5] Transcriptomic data from kiwifruit revealed an upregulation of genes involved in sucrose metabolism, including sucrose synthase (SUSY), hexokinase (HK), and fructokinase (FK).[1][5] Additionally, genes related to starch synthesis (AGPase) and degradation (β-AMY) are also upregulated, indicating an active turnover of starch reserves to fuel fruit growth.[1][5]

Quantitative Gene Expression Data

The following tables summarize the quantitative data on differentially expressed genes (DEGs) from key studies investigating the effects of forchlorfenuron.

Table 1: Differentially Expressed Genes in Kiwifruit ('Hayward') Following Forchlorfenuron Treatment

| Time Point (Days After Bloom) | Comparison | Total DEGs | Upregulated DEGs | Downregulated DEGs | Fold Change Cutoff | FDR Cutoff | Reference |

| 28, 35, 42 | CPPU-treated vs. Control | 3,066 | - | - | > 1.5 | < 0.05 | [1] |

| 28 | CPPU-treated vs. Control | Largest number of DEGs | - | - | > 1.5 | < 0.05 | [1] |

Table 2: Differentially Expressed Genes in Kiwifruit ('Hongyang') Following Forchlorfenuron Treatment

| Time Point (Days After Treatment) | Comparison | Total DEGs | Upregulated DEGs | Downregulated DEGs | Fold Change Cutoff | p-value Cutoff | Reference |

| 20 | CPPU-treated vs. Control | 2,244 | - | - | - | - | [6] |

Table 3: Differentially Expressed Genes in Grape ('Shine Muscat') Following Forchlorfenuron Treatment

| Comparison (CPPU Concentration) | Total DEGs | Upregulated DEGs | Downregulated DEGs | Reference |

| 0 mg/L vs. 5 mg/L | 494 | - | - | [7] |

| 0 mg/L vs. 10 mg/L | 1,237 | - | - | [7] |

| 5 mg/L vs. 10 mg/L | 1,085 | - | - | [7] |

Experimental Protocols

The investigation of forchlorfenuron-induced gene expression changes predominantly relies on high-throughput transcriptomic techniques, particularly RNA sequencing.

1. Plant Material and Treatment:

-

Plant species and cultivar are selected (e.g., Kiwifruit 'Hayward').[1]

-

Young fruits are treated at a specific developmental stage (e.g., 21 days after bloom).[1]

-

A solution of forchlorfenuron (e.g., 50 mg/L) is applied, often by immersing the young fruit.[1]

-

Control fruits are treated with water.[1]

-

Samples are collected at various time points after treatment (e.g., 28, 35, and 42 days after bloom), immediately frozen in liquid nitrogen, and stored at -80°C.[1]

2. RNA Extraction, Library Preparation, and Sequencing:

-

Total RNA is extracted from the collected samples using a suitable kit and protocol.

-

RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

mRNA is enriched and fragmented.

-

cDNA libraries are synthesized and sequenced using a high-throughput sequencing platform (e.g., Illumina).

3. Bioinformatic Analysis of RNA-seq Data:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Trimming: Adapters and low-quality sequences are removed.

-

Alignment: The cleaned reads are mapped to a reference genome.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted.

-

Differential Expression Analysis: Statistical methods are employed to identify genes with significant changes in expression between treated and control samples. A fold change (e.g., >1.5) and a false discovery rate (FDR) or p-value (e.g., < 0.05) are used as cutoff criteria.[1][5]

-

Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.[7]

dot

Caption: A generalized workflow for RNA-seq analysis.

4. Validation of Gene Expression:

-

Quantitative real-time PCR (qRT-PCR) is performed on a subset of differentially expressed genes to validate the RNA-seq results.[5][6]

-

Gene-specific primers are designed for the target genes and a reference (housekeeping) gene.

-

The relative expression levels are calculated and compared with the RNA-seq data.

Conclusion

Forchlorfenuron treatment induces a complex and coordinated series of changes in gene expression, primarily impacting hormonal signaling, cell cycle regulation, and sugar metabolism. This transcriptomic reprogramming underlies the well-documented physiological effects of forchlorfenuron on fruit growth and development. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals seeking to further unravel the molecular mechanisms of this potent plant growth regulator and to optimize its application in agricultural settings.

References

- 1. Transcriptomics reveals the molecular mechanism underlying kiwifruit expansion following forchlorfenuron (CPPU) treatment [maxapress.com]

- 2. maxapress.com [maxapress.com]

- 3. nbinno.com [nbinno.com]

- 4. Forchlorfenuron Disrupts SEPT9_i1 Filaments and Inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome sequencing and endogenous phytohormone analysis reveal new insights in CPPU controlling fruit development in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-seq based transcriptomic analysis of CPPU treated grape berries and emission of volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Forchlorfenuron's Impact on Chlorophyll Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea derivative with potent cytokinin-like activity, is widely utilized in agriculture to enhance fruit size and yield. Beyond its effects on cell division and organogenesis, forchlorfenuron significantly influences chlorophyll biosynthesis and degradation, thereby impacting photosynthetic capacity and plant health. This technical guide provides an in-depth analysis of the mechanisms by which forchlorfenuron modulates chlorophyll content, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the physiological and molecular effects of cytokinins and their analogs.

Introduction

Chlorophylls, the primary photosynthetic pigments in plants, are crucial for capturing light energy. The regulation of chlorophyll biosynthesis and the maintenance of chlorophyll levels are tightly controlled processes influenced by various endogenous and exogenous factors, including plant hormones. Cytokinins, a class of phytohormones, are known to play a pivotal role in chloroplast development and the promotion of chlorophyll synthesis.[1] Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), or CPPU, mimics the activity of natural cytokinins, often with higher biological potency.[2] It promotes chlorophyll biosynthesis, stimulates cell division and expansion, and can delay senescence, a process associated with chlorophyll degradation.[3][4][5] This guide delves into the quantitative effects of forchlorfenuron on chlorophyll content, the underlying molecular signaling pathways, and the experimental methodologies used to ascertain these impacts.

Quantitative Impact of Forchlorfenuron on Chlorophyll Content

Forchlorfenuron treatment has been demonstrated to effectively delay the degradation of chlorophyll in plant tissues, particularly in fruit pericarp during ripening. This effect is crucial for maintaining photosynthetic capacity and can influence the quality and shelf-life of agricultural products.

A study on the "Feizixiao" litchi (Litchi chinensis Sonn.) provides quantitative insight into the impact of preharvest application of 20 mg L⁻¹ forchlorfenuron on chlorophyll content in the fruit pericarp. The data reveals that while chlorophyll levels naturally decline as the fruit ripens, forchlorfenuron treatment significantly slows this process.

Table 1: Effect of Forchlorfenuron (CPPU) on Chlorophyll Content in Litchi Pericarp

| Weeks After CPPU Application | Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Total Chlorophyll (mg/g FW) |

| 0 | Control | ~0.18 | ~0.08 | ~0.26 |

| CPPU | ~0.18 | ~0.08 | ~0.26 | |

| 1 | Control | ~0.12 | ~0.06 | ~0.18 |

| CPPU | ~0.16 | ~0.07 | ~0.23 | |

| 2 | Control | ~0.07 | ~0.04 | ~0.11 |

| CPPU | ~0.13 | ~0.06 | ~0.19 | |

| 3 | Control | ~0.04 | ~0.03 | ~0.07 |

| CPPU | ~0.10 | ~0.05 | ~0.15 | |

| 4 | Control | ~0.02 | ~0.02 | ~0.04 |

| CPPU | ~0.07 | ~0.04 | ~0.11 | |

| 5 | Control | ~0.01 | ~0.01 | ~0.02 |

| CPPU | ~0.05 | ~0.03 | ~0.08 |

Data adapted from a study on litchi fruit pericarp. The values are estimations based on graphical representation in the source publication and are intended for comparative purposes.[1][6]

The data indicates that forchlorfenuron treatment resulted in significantly higher levels of chlorophyll a, chlorophyll b, and total chlorophyll throughout the on-tree ripening period compared to the untreated control.[6] Notably, the treatment appeared to have a more pronounced protective effect on chlorophyll a.[6]

Signaling Pathways and Molecular Mechanisms

Forchlorfenuron, acting as a cytokinin agonist, influences chlorophyll biosynthesis through a complex signaling cascade that involves perception of the hormone, signal transduction, and the regulation of gene expression.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system analogous to two-component systems in bacteria.[2] Forchlorfenuron is perceived by transmembrane histidine kinase receptors (AHKs in Arabidopsis). Upon binding, the receptor autophosphorylates a histidine residue, initiating a phosphate transfer to an aspartate residue on its receiver domain. The phosphate group is then shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus, where it is ultimately transferred to B-type Arabidopsis Response Regulators (ARREs). Phosphorylated B-type ARREs act as transcription factors, binding to cytokinin response elements in the promoters of target genes and activating their transcription.[2]

Caption: Forchlorfenuron-activated cytokinin signaling pathway leading to chlorophyll biosynthesis.

Regulation of Chlorophyll Biosynthesis Genes

The activation of B-type ARREs by the forchlorfenuron-initiated signaling cascade leads to the transcriptional regulation of numerous genes, including those directly involved in chlorophyll biosynthesis. Key regulated genes include:

-

HEMA1: Encodes glutamyl-tRNA reductase, which catalyzes an early rate-limiting step in the synthesis of 5-aminolevulinic acid (ALA), a precursor to all tetrapyrroles.[2]

-

GUN4: A regulator of magnesium chelatase, a key enzyme in the chlorophyll branch of the tetrapyrrole pathway.

-

CHLH: Encodes a subunit of magnesium chelatase.

-

CAO: Encodes chlorophyllide a oxygenase, which is responsible for the conversion of chlorophyll a to chlorophyll b.

Furthermore, cytokinin signaling influences the expression of GOLDEN2-LIKE (GLK) transcription factors.[7] GLKs are key regulators of chloroplast development and the expression of photosynthesis-related genes.[8] The upregulation of GLK expression by cytokinin signaling contributes to enhanced chloroplast biogenesis and chlorophyll accumulation.[7]

Experimental Protocols

The quantification of chlorophyll content following forchlorfenuron treatment is a critical step in assessing its physiological impact. The following sections detail standard methodologies for chlorophyll extraction and measurement.

Spectrophotometric Determination of Chlorophyll

This method is widely used for its simplicity and accessibility. The protocol described here is adapted from the methodology used in the study of forchlorfenuron's effect on litchi pericarp.[1]

Materials:

-

80% (v/v) Acetone

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Forceps and scissors

-

Fresh plant tissue (e.g., leaf discs, fruit pericarp)

Procedure:

-

Sample Preparation: Excise a known fresh weight (e.g., 0.1-0.5 g) or area of plant tissue.

-

Extraction:

-

Place the tissue in a chilled mortar and pestle with a small amount of quartz sand (optional, aids in grinding).

-

Add a known volume of cold 80% acetone (e.g., 5-10 mL).

-

Grind the tissue thoroughly until it is homogenized and the green pigments are extracted into the solvent. The remaining plant material should appear whitish.

-

Alternatively, use a mechanical tissue homogenizer.

-

-

Clarification:

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at approximately 5,000 x g for 10 minutes to pellet the cell debris.

-

-

Measurement:

-

Carefully decant the supernatant into a clean cuvette.

-

Use 80% acetone as a blank to zero the spectrophotometer.

-

Measure the absorbance of the extract at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b).

-

-

Calculation:

-

The concentrations of chlorophyll a, chlorophyll b, and total chlorophyll can be calculated using Arnon's equations:

-

Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

-

-

To express the chlorophyll content on a fresh weight basis (mg/g FW), use the following formula:

-

Chlorophyll Content (mg/g FW) = (Chlorophyll concentration (mg/L) × Volume of extract (L)) / Fresh weight of sample (g)

-

-

Caption: Workflow for spectrophotometric chlorophyll quantification.

High-Performance Liquid Chromatography (HPLC) for Pigment Analysis

HPLC provides a more precise and detailed analysis, allowing for the separation and quantification of various pigments, including chlorophylls and their degradation products. The following is a general protocol that can be adapted for the analysis of pigments in forchlorfenuron-treated tissues.

Materials:

-